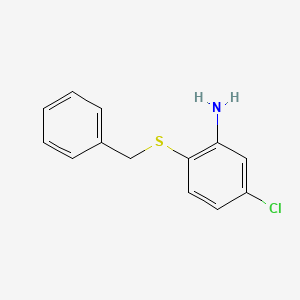

2-(Benzylthio)-5-chloroaniline

Description

Contextualization within Organosulfur and Chloroaniline Chemistry

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to medicinal and chemical science. jmchemsci.com They are found in a wide array of biologically active molecules and play a crucial role in organic synthesis. jmchemsci.com The versatility of sulfur, with its various oxidation states, allows for a diversity of chemical reactions, making these compounds valuable in therapeutic applications, particularly in combating oxidative stress. mdpi.comnih.gov Nature itself is rich with organosulfur compounds, including the essential amino acids cysteine and methionine, as well as vital cofactors like lipoic acid. wikipedia.org

On the other hand, chloroaniline derivatives are key building blocks in the synthesis of a multitude of commercial products. mdpi.com Haloanilines, including 4-chloroaniline, are used as intermediates in the production of pharmaceuticals, agricultural chemicals, dyes, and polymers. mdpi.comnih.gov The synthesis of substituted chloroanilines is a subject of ongoing research, with methods being developed to improve efficiency and environmental friendliness. google.comgoogle.com

Significance of the 2-(Benzylthio)-5-chloroaniline Scaffold in Organic Synthesis

The structure of this compound, which combines a chloroaniline core with a benzylthio group, presents a versatile scaffold for organic synthesis. The presence of the amine (-NH2), thioether (-S-), and chloro (-Cl) functional groups provides multiple reactive sites for further chemical modifications. This allows for the construction of more complex molecules with potential applications in various fields.

For instance, the amine group can be a key site for forming new bonds, such as in the synthesis of Schiff bases, which are compounds with a wide range of applications. researchgate.net The thioether linkage can be oxidized to sulfoxides or sulfones, which are themselves important functional groups in medicinal chemistry. mdpi.com Furthermore, the chlorine atom on the aromatic ring can participate in cross-coupling reactions, enabling the attachment of other molecular fragments.

Overview of Current Research Trajectories and Objectives

Current research involving the this compound scaffold is largely focused on the synthesis of novel derivatives with potential biological activities. Scientists are exploring how modifications to this core structure can lead to compounds with enhanced or specific therapeutic properties.

A significant area of investigation is the development of new anticancer agents. nih.gov Researchers have synthesized series of novel benzenesulfonamides derived from this compound and evaluated their cytotoxic activity against various human cancer cell lines. nih.gov Some of these compounds have shown promising activity and selectivity, particularly against cervical cancer cells. nih.gov

Another research direction involves the synthesis of benzothiazole (B30560) derivatives. Benzothiazoles are a class of heterocyclic compounds known for their wide range of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities. psu.edu The this compound scaffold can serve as a precursor for creating new benzothiazole-containing molecules. rsc.orgthieme-connect.com

The table below provides a summary of the key properties of this compound.

| Property | Value |

| Molecular Formula | C13H12ClNS |

| Molecular Weight | 249.76 g/mol |

| CAS Number | 74462-18-3 |

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-5-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNS/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTODQUNXUTJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504536 | |

| Record name | 2-(Benzylsulfanyl)-5-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74462-18-3 | |

| Record name | 2-(Benzylsulfanyl)-5-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzylthio 5 Chloroaniline

Strategies for Constructing the 2-(Benzylthio)-5-chloroaniline Core

The conventional synthesis builds the molecule's core through a sequence of classical organic reactions. This approach typically begins with a halogenated nitroaromatic compound, which provides the foundational structure for subsequent modifications. The key steps involve a nucleophilic aromatic substitution to introduce the benzylthio group, followed by the reduction of the nitro group to form the final aniline (B41778) product.

Synthesis via Halogenated Aniline Precursors

The primary route to this compound initiates with a halogenated nitrobenzene (B124822) precursor rather than a pre-formed aniline. The synthesis typically starts with 2,5-dichloronitrobenzene. This starting material is crucial as the nitro group acts as a strong electron-withdrawing group, which "activates" the chlorine atoms, particularly the one in the ortho position, making it susceptible to nucleophilic aromatic substitution (SNAr). The aniline functionality is then generated in the final step of the synthetic sequence. This strategy of using a nitro-activated precursor is common in the synthesis of substituted anilines, as it facilitates the introduction of various functional groups before the final reduction to the amine.

Introduction of the Benzylthio Moiety: Thiolation and Alkylation Reactions

The introduction of the benzylthio group is a pivotal step, accomplished via a nucleophilic aromatic substitution reaction. In this process, the activated chlorine atom on the 2,5-dichloronitrobenzene ring is displaced by a sulfur nucleophile.

The most common method involves the reaction of 2,5-dichloronitrobenzene with benzyl (B1604629) mercaptan (phenylmethanethiol) in the presence of a base. The base, typically a mild inorganic base like potassium carbonate, deprotonates the thiol to form the more nucleophilic thiolate anion (benzylthiolate). This powerful nucleophile then attacks the electron-deficient carbon atom bonded to the chlorine at the 2-position of the nitrobenzene ring, leading to the formation of the intermediate, 1-chloro-2-(benzylthio)-5-nitrobenzene . This reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which effectively solvates the cation of the base and facilitates the substitution process. The reaction typically proceeds efficiently at room temperature over several hours.

Table 1: Representative Conditions for Benzylthio Group Introduction

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Product |

|---|---|---|---|---|---|

| 2,5-Dichloronitrobenzene | Benzyl mercaptan, Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) | 25 °C | 18 hours | 1-Chloro-2-(benzylthio)-5-nitrobenzene |

This S-alkylation step is highly effective and forms the carbon-sulfur bond that defines the thioether structure of the target molecule.

Nitro Group Reduction to Amine Functionality

The final step in the conventional synthesis is the chemical reduction of the nitro group (-NO₂) on the intermediate, 1-chloro-2-(benzylthio)-5-nitrobenzene, to an amine functionality (-NH₂). This transformation yields the desired this compound.

A variety of reducing agents can be employed for this purpose, with the choice often depending on factors like cost, selectivity, and reaction conditions. Common methods include:

Metal-Acid Systems: A widely used and cost-effective method is the use of a metal, such as iron powder, in an acidic medium like acetic acid or in the presence of an ammonium (B1175870) chloride solution. The reaction involves the transfer of electrons from the metal to the nitro group, which is subsequently protonated by the acid.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) or a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of a metal catalyst. Palladium on carbon (Pd/C) and Raney nickel are common catalysts for this transformation. This technique is often very clean and efficient.

These reduction methods are generally chemoselective, meaning they specifically target the nitro group without cleaving the C-S bond of the thioether or the C-Cl bond.

Table 2: Common Methods for Nitro Group Reduction

| Method | Reagents | Solvent | Typical Conditions |

|---|---|---|---|

| Metal/Acid Reduction | Iron (Fe) powder, Acetic Acid (AcOH) | Acetic Acid / Water | Stirring at elevated temperature (e.g., 30-80 °C) |

| Catalytic Transfer Hydrogenation | Hydrazine hydrate, Palladium on Carbon (Pd/C) | Ethanol | Reflux or stirring at elevated temperature |

Advanced Synthetic Approaches

To improve reaction efficiency, reduce environmental impact, and shorten synthesis times, advanced energy sources like microwave irradiation and ultrasound have been applied to the synthesis of thioethers and related compounds. These "green chemistry" approaches offer significant advantages over conventional heating methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. rsc.org This technique can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes, while also improving product yields.

In the context of synthesizing this compound, microwave irradiation can be effectively applied to the nucleophilic aromatic substitution step (the introduction of the benzylthio moiety). The coupling of aryl halides with thiols is a reaction type that has been shown to benefit significantly from microwave heating. organic-chemistry.org The use of a sealed vessel allows for temperatures to exceed the normal boiling point of the solvent, further accelerating the reaction. This method offers a rapid and efficient alternative to conventional heating for the formation of the crucial C-S bond.

Table 3: Comparison of Conventional vs. Microwave-Assisted Thioether Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours (e.g., 18 h) | Minutes (e.g., 5-15 min) |

| Energy Input | Indirect heating of vessel | Direct heating of polar molecules |

| Typical Yields | Good to Excellent | Often improved due to reduced side reactions |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce cavitation in the reaction medium. The formation and collapse of these microscopic bubbles generate localized hot spots with extreme temperatures and pressures, which can significantly enhance reaction rates and yields. rsc.org

Catalytic Methods in Core Synthesis

The formation of the aryl-sulfur bond in this compound is well-suited to transition metal-catalyzed cross-coupling reactions. Palladium and copper complexes are the most prominent catalysts for this transformation, enabling the coupling of aryl halides or their equivalents with a sulfur source. These methods are often characterized by their high efficiency, functional group tolerance, and broad substrate scope.

Palladium-Catalyzed C-S Cross-Coupling Reactions

Palladium catalysis is a powerful tool for the construction of carbon-sulfur bonds. The general approach involves the reaction of an aryl halide (or triflate) with a thiol in the presence of a palladium catalyst and a base. For the synthesis of this compound, a plausible retrosynthetic analysis points to the coupling of a 2-amino-4-chlorophenyl electrophile with a benzylthiol nucleophile.

A key challenge in this approach is the potential for the aniline nitrogen to coordinate to the palladium center, which can inhibit catalytic activity. However, the development of specialized ligand systems has largely overcome this issue. Ligands such as Xantphos have been shown to be effective in promoting the C-S coupling of aryl bromides with aryl benzyl sulfides. In a debenzylative cross-coupling reaction, a palladium catalyst derived from Pd(dba)2 and NiXantPhos has been used to synthesize diaryl sulfides from aryl benzyl sulfides and aryl bromides. This type of reaction proceeds through a tricatalytic cycle involving α-arylation of the sulfide (B99878), C-S bond cleavage, and subsequent C-S bond formation.

A general representation of a palladium-catalyzed synthesis of a substituted 2-(benzylthio)aniline (B1266028) is depicted below:

Reactants: A substituted 2-haloaniline (e.g., 5-chloro-2-bromoaniline) and benzyl mercaptan or a benzylthiolate salt.

Catalyst: A palladium source, such as Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(PPh₃)₂, is typically used.

Ligand: A phosphine (B1218219) ligand, such as Xantphos, dppf, or a biarylphosphine ligand, is crucial for promoting the catalytic cycle.

Base: A base, such as NaOtBu, K₂CO₃, or Cs₂CO₃, is required to facilitate the reaction.

Solvent: Anhydrous, inert solvents like toluene, dioxane, or DMF are commonly employed.

The reaction mechanism generally proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the thiol and subsequent reductive elimination to form the desired aryl thioether and regenerate the active Pd(0) catalyst.

Table 1: Representative Conditions for Palladium-Catalyzed C-S Coupling Reactions

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(dba)₂ | NiXantPhos | NaN(SiMe₃)₂ | CPME | 100 | up to 80 |

| PdCl₂(dppf) | - | K₂CO₃ | DMF | 120 | Good to Excellent |

| Pd(OAc)₂ | Biarylphosphine | NaOtBu | Toluene | 110 | High |

Note: The data in this table is illustrative of general conditions for palladium-catalyzed C-S bond formation and may not be specific to the synthesis of this compound.

Copper-Catalyzed C-S Cross-Coupling Reactions

Copper-catalyzed methods, often referred to as Ullmann-type couplings, provide a valuable alternative to palladium-catalyzed reactions for the formation of aryl-sulfur bonds. These reactions are typically more cost-effective and can be particularly useful for large-scale syntheses. The synthesis of substituted benzothiazoles, which share a common structural motif with the target compound, has been successfully achieved using copper catalysis. For instance, the condensation of 2-aminobenzenethiols with various nitriles is efficiently catalyzed by Cu(OAc)₂. organic-chemistry.org

A plausible copper-catalyzed route to this compound would involve the coupling of a 2-halo-5-chloroaniline derivative with benzyl mercaptan.

Reactants: 2-Iodo-5-chloroaniline or 2-bromo-5-chloroaniline (B1280272) and benzyl mercaptan.

Catalyst: A copper(I) or copper(II) salt, such as CuI, Cu₂O, or Cu(OAc)₂, is commonly used.

Ligand: While some reactions proceed without a ligand, the use of ligands like phenanthroline or various diamines can significantly improve reaction efficiency and substrate scope.

Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically employed.

Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used at elevated temperatures.

The mechanism of copper-catalyzed C-S coupling is thought to involve the formation of a copper thiolate intermediate, which then undergoes reaction with the aryl halide.

Table 2: Representative Conditions for Copper-Catalyzed C-S Coupling Reactions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Cu(OAc)₂ | - | Et₃N | Ethanol | 70 | up to 86 |

| CuI | Phenanthroline | K₂CO₃ | DMF | 110 | Good to Excellent |

| Cu₂O | - | Cs₂CO₃ | NMP | 130 | High |

Note: The data in this table is illustrative of general conditions for copper-catalyzed C-S bond formation and may not be specific to the synthesis of this compound.

The choice between a palladium or copper-based catalytic system often depends on the specific substrates, desired reaction conditions, and cost considerations. Both methodologies represent powerful and versatile strategies for the core synthesis of this compound and its derivatives.

Derivatization and Complex Molecule Synthesis Utilizing 2 Benzylthio 5 Chloroaniline

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. derpharmachemica.comjetir.org The primary amine of 2-(benzylthio)-5-chloroaniline can readily undergo this reaction to form a wide array of Schiff base derivatives. This reaction is typically carried out by refluxing the aniline (B41778) with the desired carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration process. jetir.orgadvancechemjournal.com

The general reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the imine. The resulting Schiff bases can be isolated as stable, often crystalline, solids. derpharmachemica.com The structural diversity of these derivatives can be easily achieved by varying the aldehyde or ketone reactant. For instance, reaction with aromatic aldehydes, such as substituted benzaldehydes, would yield Schiff bases with extended conjugation, while aliphatic carbonyls could also be employed.

A representative synthesis would involve reacting this compound with a substituted benzaldehyde (B42025) in refluxing ethanol. After a period of heating, the reaction mixture is cooled, leading to the precipitation of the Schiff base product, which can then be purified by recrystallization. advancechemjournal.com The formation of the Schiff base can be confirmed by spectroscopic methods, such as the appearance of a characteristic C=N stretching band in the infrared (IR) spectrum and the azomethine proton signal in the proton nuclear magnetic resonance (¹H NMR) spectrum.

Table 1: Examples of Schiff Base Derivatives from this compound

| Carbonyl Reactant | Product Name | Reaction Conditions |

|---|---|---|

| Benzaldehyde | N-Benzylidene-2-(benzylthio)-5-chloroaniline | Ethanol, cat. Acetic Acid, Reflux |

| 4-Methoxybenzaldehyde | N-(4-Methoxybenzylidene)-2-(benzylthio)-5-chloroaniline | Ethanol, cat. Acetic Acid, Reflux |

| 4-Nitrobenzaldehyde | N-(4-Nitrobenzylidene)-2-(benzylthio)-5-chloroaniline | Ethanol, cat. Acetic Acid, Reflux |

| Acetophenone | N-(1-Phenylethylidene)-2-(benzylthio)-5-chloroaniline | Ethanol, cat. Acetic Acid, Reflux |

Formation of Sulfonamide Analogs

Sulfonamide analogs are another important class of compounds that can be synthesized from this compound. The synthesis typically proceeds in two main steps. First, the aniline is converted into a sulfonyl chloride derivative. This is commonly achieved through a reaction with chlorosulfonic acid. google.comgoogle.com The resulting sulfonyl chloride is a reactive intermediate that can then be coupled with a primary or secondary amine to form the desired sulfonamide. nih.gov

In the first step, treatment of this compound with an excess of chlorosulfonic acid, often at elevated temperatures, would introduce a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, likely at the position para to the amine group due to its ortho-, para-directing effect. The reaction conditions need to be carefully controlled due to the corrosive nature of chlorosulfonic acid.

In the second step, the isolated sulfonyl chloride is reacted with a chosen amine in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl generated during the reaction. nih.gov This reaction is versatile, as a wide variety of amines can be used to generate a library of sulfonamide analogs with different substituents, thereby modulating their chemical and physical properties. The final products can be purified using standard techniques like recrystallization or column chromatography.

Table 2: Proposed Synthesis of Sulfonamide Analogs

| Reaction Step | Reagents | Intermediate/Product | General Conditions |

|---|---|---|---|

| Chlorosulfonation | This compound, Chlorosulfonic acid | 4-(Benzylthio)-2-chloro-5-aminobenzenesulfonyl chloride | Heating |

| Sulfonamide Formation | 4-(Benzylthio)-2-chloro-5-aminobenzenesulfonyl chloride, Amine (e.g., Aniline, Morpholine) | N-Substituted-4-(benzylthio)-2-chloro-5-aminobenzenesulfonamide | Base (e.g., Pyridine), Inert Solvent |

Heterocyclic Annulation and Functionalization Reactions

The structure of this compound can be incorporated into various heterocyclic systems through cyclization and functionalization reactions.

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound would typically involve a multi-step sequence. A common route to 1,3,4-oxadiazoles starts from a carboxylic acid, which is converted to an acid hydrazide. asianpubs.org This acid hydrazide is then cyclized to form the oxadiazole ring. jchemrev.com

To apply this to this compound, the aniline would first need to be converted into a corresponding benzoic acid derivative. This could be achieved through a Sandmeyer reaction, where the amine is converted to a diazonium salt and then to a nitrile, followed by hydrolysis to the carboxylic acid. The resulting 2-(benzylthio)-5-chlorobenzoic acid can then be esterified and subsequently reacted with hydrazine (B178648) hydrate (B1144303) to form the acid hydrazide. asianpubs.org Finally, cyclization of the acid hydrazide with a reagent like carbon disulfide in the presence of a base would yield the 2-thiol-1,3,4-oxadiazole derivative. asianpubs.org Alternatively, reaction with other one-carbon sources can lead to different substituents at the 2-position of the oxadiazole ring. ijper.org

A study on the synthesis of 2-substituted-5-(2-benzylthiophenyl)-1,3,4-oxadiazoles provides a relevant synthetic strategy. nih.gov Although the starting material is different, the core synthetic steps for forming the oxadiazole ring from a related benzoic acid are applicable.

The synthesis of pyrimidine (B1678525) derivatives from this compound can be envisioned through several routes. One common method for pyrimidine synthesis is the reaction of a guanidine (B92328) derivative with a 1,3-dicarbonyl compound or its equivalent. growingscience.com Thus, this compound could first be converted to the corresponding guanidine by reaction with a reagent like cyanamide. This guanidine derivative can then be condensed with a β-diketone, such as acetylacetone, in the presence of a base to form the pyrimidine ring.

Another approach involves the use of S-benzylisothiouronium chloride in reaction with aromatic aldehydes and dehydroacetic acid to form pyrimidine derivatives. oaji.net While this does not directly use this compound, it highlights a method for incorporating a benzylthio-like group into a pyrimidine structure. A more direct route could involve the synthesis of 2-(benzylthio)pyrimidines from a thiouracil precursor, which is then S-benzylated. researchgate.net

The synthesis of benzimidazole (B57391) derivatives typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid. researchgate.netmdpi.com Since this compound is not an o-phenylenediamine, a direct condensation to form a benzimidazole is not feasible. However, it can be incorporated into a benzimidazole structure through other synthetic strategies.

One possible route involves the synthesis of a 2-(benzylthio)benzimidazole from a 2-mercaptobenzimidazole (B194830) precursor. academicjournals.orgacademicjournals.org For example, a suitably substituted 5-chloro-2-mercaptobenzimidazole (B1227107) could be synthesized first, and then the benzyl (B1604629) group can be introduced onto the sulfur atom via a nucleophilic substitution reaction with benzyl chloride. academicjournals.orgacademicjournals.org This would result in a 2-(benzylthio)-5-chlorobenzimidazole.

Another approach could involve a multi-step synthesis where a benzimidazole ring is constructed from a molecule already containing the this compound moiety. For instance, nitration of the aniline followed by reduction could potentially generate an o-phenylenediamine derivative that could then be cyclized to form a benzimidazole.

Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

The chloro-substituent on the aromatic ring of this compound provides a handle for further functionalization through transition metal-catalyzed cross-coupling reactions. d-nb.infochemrxiv.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

For example, a Suzuki-Miyaura cross-coupling reaction could be employed to replace the chlorine atom with an aryl or alkyl group. This reaction typically uses a palladium catalyst, a base, and a boronic acid or ester as the coupling partner. This would allow for the synthesis of a wide range of biaryl or alkyl-aryl derivatives of 2-(benzylthio)aniline (B1266028).

Similarly, a Buchwald-Hartwig amination could be used to replace the chlorine atom with a new amine, amide, or other nitrogen-containing group. This reaction also typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand. Other cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes or the Heck reaction with alkenes, could also be envisioned to further diversify the molecular structure.

Furthermore, the benzylthio group itself can be a site for cross-coupling reactions. Nickel-catalyzed cross-coupling reactions have been developed for the functionalization of C-S bonds in aryl and benzyl methyl sulfides, allowing for the replacement of the sulfide (B99878) group with an sp³-hybridized carbon nucleophile. d-nb.inforsc.org This suggests that the benzylthio group in this compound could potentially be replaced with other functional groups under specific catalytic conditions.

Table 3: Potential Cross-Coupling Reactions for Functionalization

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | Aryl-substituted 2-(benzylthio)aniline |

| Buchwald-Hartwig | Amine | Pd catalyst, Phosphine ligand, Base | N-Aryl/alkyl-substituted 2-(benzylthio)aniline derivative |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted 2-(benzylthio)aniline |

| C-S bond coupling | Organolithium reagent | Ni(COD)₂ | Alkyl-substituted chloroaniline |

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule. For 2-(Benzylthio)-5-chloroaniline, HRMS would provide its exact mass, allowing for the unambiguous confirmation of its molecular formula, C₁₃H₁₂ClNS. This high degree of mass accuracy, typically within 5 ppm, distinguishes the compound from other molecules with the same nominal mass but different atomic compositions. uni-saarland.de

Table 1: Calculated HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |

| C₁₃H₁₂³⁵ClNS | [M]⁺ | 249.03789 |

| C₁₃H₁₃³⁵ClNS | [M+H]⁺ | 250.04567 |

| C₁₃H₁₂³⁷ClNS | [M]⁺ | 251.03494 |

| C₁₃H₁₃³⁷ClNS | [M+H]⁺ | 252.04272 |

This table presents the theoretical exact mass values for the primary isotopic forms of the molecule and its protonated counterpart.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically generates intact molecular ions, making it ideal for determining molecular weight. researchgate.net When analyzing this compound, ESI-MS in positive ion mode is expected to prominently feature the protonated molecule, [M+H]⁺, at m/z 250 (for the ³⁵Cl isotope) and m/z 252 (for the ³⁷Cl isotope), reflecting the natural isotopic abundance of chlorine.

Tandem mass spectrometry (ESI-MS/MS) experiments, involving collision-induced dissociation (CID), can be used to probe the molecular structure. The fragmentation of the [M+H]⁺ ion would likely proceed through characteristic pathways. A primary fragmentation event is the cleavage of the sulfur-carbon bond, which is the weakest bond in the molecule. This can lead to two significant fragment ions:

Formation of the tropylium (B1234903) ion (or benzyl (B1604629) cation): Cleavage of the benzylic C-S bond would yield a highly stable fragment at m/z 91 . nih.gov

Formation of the 5-chloro-2-mercaptoaniline cation: The complementary fragment, containing the aniline (B41778) moiety, would appear at m/z 158 .

Table 2: Predicted ESI-MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Neutral Loss |

| 250 | [C₇H₇]⁺ (Tropylium ion) | 91 | C₆H₅ClNS |

| 250 | [C₆H₅ClNS]⁺ | 158 | C₇H₇ |

This table outlines the primary fragmentation pathways anticipated for the protonated molecule under ESI-MS/MS conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Hyphenated chromatographic-mass spectrometric techniques are essential for the separation and identification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound would require the compound to be sufficiently volatile and thermally stable. The electron ionization (EI) mass spectra obtained from GC-MS would likely show more extensive fragmentation compared to ESI-MS. researchgate.net The molecular ion peak (M⁺) at m/z 249/251 might be observed, but the most prominent peak (base peak) would likely be the tropylium ion at m/z 91 due to the stability of this fragment. Other fragments could arise from further decomposition of the aniline portion of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) is often more suitable for analyzing moderately polar and less volatile compounds like substituted anilines. rsc.orgnih.gov A reversed-phase LC method would effectively separate this compound from impurities. nih.gov Coupling the LC system to an ESI or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer would provide sensitive detection and structural confirmation, yielding the mass spectra described in the ESI-MS section. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within a molecule. This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and groups with non-bonding electrons.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within its aromatic systems. The primary chromophore is the substituted aniline ring. Aniline itself typically displays two absorption bands: a strong primary band (E-band) around 230 nm and a weaker secondary band (B-band) around 280 nm, both arising from π → π* transitions. nist.gov

The presence of substituents on the benzene (B151609) ring modifies the positions and intensities of these absorption bands:

The amino (-NH₂) group acts as an auxochrome, causing a bathochromic (red) shift of the absorption maxima.

The chloro (-Cl) group also acts as an auxochrome and typically induces a slight bathochromic shift.

The benzylthio (-SCH₂Ph) group introduces additional chromophores (the phenyl ring and the sulfur atom with non-bonding electrons). The sulfur atom can participate in n → π* transitions, which are generally weak and may be obscured by the stronger π → π* bands.

Consequently, this compound is predicted to exhibit complex absorption bands characteristic of its polysubstituted aromatic structure.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Predicted Band | Approximate Wavelength (λ_max) | Associated Electronic Transition | Chromophore |

| Band I | ~240-260 nm | π → π | Substituted Benzene Rings |

| Band II | ~280-310 nm | π → π | Substituted Aniline Ring |

This table provides an estimation of the expected absorption bands based on the electronic properties of the constituent functional groups.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net A single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

This analysis would confirm the connectivity of the atoms and provide insights into key structural features, such as:

The geometry of the C-S-C thioether linkage.

The relative orientation of the two aromatic rings.

The planarity of the aniline ring system.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds (potentially involving the -NH₂ group) and van der Waals forces, which govern the material's solid-state properties.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This procedure is crucial for verifying the empirical formula of a newly synthesized substance and assessing its purity.

For this compound (C₁₃H₁₂ClNS), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. Experimental values obtained for a pure sample are expected to align closely with these calculated percentages, typically within a margin of ±0.4%.

Table 4: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 62.52 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 4.84 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.20 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.61 |

| Sulfur | S | 32.06 | 1 | 32.06 | 12.84 |

| Total | 249.759 | 100.00 |

This interactive table shows the theoretical elemental percentages for C₁₃H₁₂ClNS.

Chemical Reactivity and Mechanistic Investigations of 2 Benzylthio 5 Chloroaniline

Reactivity at the Amine Functionality

The primary amine group is a key center of reactivity in 2-(benzylthio)-5-chloroaniline, readily participating in reactions typical of aromatic amines, such as acylation, sulfonylation, and condensation.

The lone pair of electrons on the nitrogen atom of the aniline (B41778) moiety makes it a potent nucleophile, enabling it to react with a variety of acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an N-acylated product. These reactions are fundamental in synthetic chemistry for the protection of the amine group or for the construction of more complex molecular architectures. While specific studies on the acylation of this compound are not extensively documented, the general reactivity of substituted anilines suggests that these reactions would proceed readily.

Sulfonylation: Similarly, the amine functionality can react with sulfonyl chlorides, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, to yield sulfonamides. These reactions are often carried out under basic conditions to neutralize the HCl byproduct. The resulting sulfonamides are important structural motifs in medicinal chemistry. Research on structurally related compounds, such as 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamides, demonstrates the feasibility of such transformations on molecules containing a thioether-substituted chloroaniline core. mdpi.com

Table 1: Representative Acylation and Sulfonylation Reactions of Anilines

| Reaction Type | Reagent | Catalyst/Base | Typical Product |

|---|---|---|---|

| Acylation | Acetyl chloride | Triethylamine | N-Arylacetamide |

| Acylation | Acetic anhydride | Pyridine | N-Arylacetamide |

| Sulfonylation | Benzenesulfonyl chloride | Sodium hydroxide | N-Arylbenzenesulfonamide |

| Sulfonylation | p-Toluenesulfonyl chloride | Potassium carbonate | N-Aryl-p-toluenesulfonamide |

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of the C=N double bond is a reversible process, and the equilibrium can often be shifted towards the product by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. The stability and reactivity of the resulting imine are influenced by the electronic nature of the substituents on both the aniline and the carbonyl compound. The synthesis of Schiff bases from substituted anilines, including chloroanilines, with various aldehydes and ketones is a well-established synthetic methodology. pnu.ac.irekb.egderpharmachemica.comscirp.orgresearchgate.netajgreenchem.comnih.govniscpr.res.inredalyc.orggoogle.com For example, the reaction of 2,5-dichloroaniline (B50420) with 2-hydroxybenzaldehyde is known to produce the corresponding Schiff base. pnu.ac.ir

Table 2: Examples of Imine Formation with Substituted Anilines

| Aniline Derivative | Carbonyl Compound | Catalyst | Product Type |

|---|---|---|---|

| 2,5-Dichloroaniline | 2-Hydroxybenzaldehyde | - | Schiff Base |

| Aniline | Benzaldehyde (B42025) | Acetic acid | N-Benzylideneaniline |

| p-Toluidine | Acetone | - | N-(Propan-2-ylidene)-4-methylaniline |

| Aniline | Hexanone | - | N-Hexylideneaniline |

Reactivity of the Chlorophenyl Moiety

The chlorophenyl ring of this compound can participate in both nucleophilic and electrophilic aromatic substitution reactions, with the outcome being influenced by the existing substituents.

Nucleophilic aromatic substitution (SNAr) on the chlorophenyl ring, involving the displacement of the chloride ion by a nucleophile, is generally challenging due to the electron-rich nature of the aromatic ring. However, the presence of electron-withdrawing groups ortho or para to the leaving group can facilitate this reaction by stabilizing the intermediate Meisenheimer complex.

In this compound, the amine and thioether groups are electron-donating by resonance, which disfavors the SNAr mechanism. Therefore, harsh reaction conditions, such as high temperatures and strong nucleophiles, would likely be required for any nucleophilic substitution of the chlorine atom to occur. Reactions of chloroazines with nucleophiles like bisulfide have been shown to proceed via an SNAr mechanism, where ring nitrogens activate the system towards nucleophilic attack. nih.gov While not directly analogous, this highlights the importance of electronic activation for such transformations.

Electrophilic aromatic substitution (EAS) is a more common reaction pathway for this molecule. The regioselectivity of the substitution is determined by the combined directing effects of the amine, benzylthio, and chloro substituents.

Amino group (-NH2): A strongly activating, ortho-, para-directing group.

Benzylthio group (-SCH2Ph): An activating, ortho-, para-directing group.

Chloro group (-Cl): A deactivating, ortho-, para-directing group.

The positions ortho and para to the strongly activating amino group are C6 and C4, respectively. The positions ortho and para to the benzylthio group are C1 (already substituted) and C3. The chloro group at C5 directs to C2 (already substituted) and C6. The powerful activating and directing effect of the amino group is expected to dominate, making the positions ortho and para to it the most nucleophilic. The C4 position is para to the amine and meta to the thioether and chloro groups. The C6 position is ortho to the amine and meta to the thioether and chloro groups. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation. google.combeilstein-journals.orgsemanticscholar.orgnih.gov For instance, the nitration of anilines often requires protection of the amino group to prevent oxidation and to control the regioselectivity. chemistryviews.orgresearchgate.netresearchgate.netyoutube.comkhanacademy.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 (with NH2 protection) | 4-Nitro and 6-nitro derivatives |

| Bromination | Br2, FeBr3 | 4-Bromo and 6-bromo derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl3 (with NH2 protection) | 4-Acyl and 6-acyl derivatives |

Transformations Involving the Thioether Linkage

The sulfur atom of the benzylthio group is susceptible to both oxidation and cleavage, offering another avenue for the chemical modification of this compound.

Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) and further to the sulfone using various oxidizing agents. researchgate.net Common reagents for these transformations include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and sodium periodate. The choice of oxidant and reaction conditions can often allow for the selective formation of either the sulfoxide or the sulfone. rsc.orgrsc.orgthieme-connect.comresearchgate.netorganic-chemistry.orgmetu.edu.trorganic-chemistry.orgresearchgate.netmdpi.comresearchgate.net The oxidation of the sulfur atom significantly alters the electronic properties of the substituent, converting the electron-donating thioether into the strongly electron-withdrawing sulfoxide and sulfone groups. This, in turn, would influence the reactivity of the aromatic ring in subsequent reactions. The synthesis of N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives highlights that the sulfonyl group is a synthetically accessible functionality in related molecular scaffolds. nih.gov

Cleavage: The benzyl-sulfur bond in benzyl (B1604629) thioethers can be cleaved under various reductive conditions. A common method involves the use of dissolving metals, such as sodium in liquid ammonia. Other methods for the deprotection of benzyl thioethers have also been developed to avoid harsh conditions. thieme-connect.deorganic-chemistry.orgnih.govresearchgate.netreddit.com Cleavage of the thioether linkage would yield the corresponding thiol, 2-amino-4-chlorobenzenethiol, which is a valuable intermediate for the synthesis of other sulfur-containing compounds.

Table 4: Common Transformations of the Thioether Linkage

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | Hydrogen peroxide, Acetic acid | Sulfoxide/Sulfone |

| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide/Sulfone |

| Cleavage | Sodium in liquid ammonia | Thiol |

| Cleavage | Strong acids (e.g., HBr) | Thiol |

Elucidation of Reaction Mechanisms for this compound Remains an Area for Future Investigation

Detailed mechanistic studies elucidating the specific reaction pathways of this compound are not extensively available in the public domain. Scientific literature readily provides insights into the reactivity of analogous compounds, such as 2-chloroaniline (B154045) and other substituted anilines, particularly in processes like photodegradation. For instance, the photodegradation of 2-chloroaniline is understood to proceed via reactions with hydroxyl radicals, leading to various intermediate products.

The chemical reactivity of similar structures, like 2-bromo-5-chloroaniline (B1280272), has been explored in various synthetic applications. This compound serves as an intermediate in the synthesis of pharmaceuticals and other organic molecules through reactions such as nucleophilic substitution, acidylation, and coupling reactions. For example, the amino group of 2-bromo-5-chloroaniline is a key active site for these transformations.

However, specific, detailed research findings, including kinetic data and computational studies, that would definitively elucidate the reaction mechanisms of this compound itself are not presently available. Such investigations would be necessary to construct a comprehensive understanding of its chemical behavior, including the formation of any intermediates and transition states.

Further research is required to map the precise mechanistic pathways of this compound in various chemical transformations. This would likely involve a combination of experimental techniques, such as kinetic studies and product analysis, alongside computational modeling to provide a complete picture of its reactivity.

Data on Reaction Mechanisms

Due to the lack of specific studies on the reaction mechanism of this compound, no data tables can be generated at this time.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and geometry of molecules. For 2-(Benzylthio)-5-chloroaniline, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate key aspects of its molecular architecture and reactivity.

Electronic Structure: DFT calculations provide detailed information about the distribution of electrons within the molecule. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For this compound, the presence of the electron-withdrawing chlorine atom and the electron-donating amino and benzylthio groups is expected to significantly influence the electronic landscape of the aromatic rings, affecting the HOMO-LUMO gap.

Below are tables with hypothetical but representative data that would be obtained from DFT calculations on this compound, based on findings for structurally related molecules. researchgate.netscholaris.ca

Table 1: Calculated Geometric Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-Cl | 1.745 | |

| C-S | 1.780 | |

| S-CH₂ | 1.830 | |

| C-N | 1.401 | |

| C-S-C | 103.5 | |

| C-C-N | 121.0 | |

| C-C-Cl | 119.5 |

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -5.85 eV |

| LUMO Energy | -1.20 eV |

| HOMO-LUMO Gap | 4.65 eV |

| Dipole Moment | 2.50 D |

Molecular Modeling and Docking Simulations of Molecular Interactions

Molecular modeling and docking simulations are invaluable tools for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. These computational techniques are fundamental in drug discovery and design, providing insights into the binding affinity and mode of interaction of a ligand with its receptor.

The process typically involves creating a three-dimensional model of both the ligand (this compound) and the target protein. Docking algorithms then explore the conformational space of the ligand within the binding site of the protein, predicting the most favorable binding poses and estimating the binding energy. The interactions are often stabilized by non-covalent forces such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking.

Given the structural motifs present in this compound (a substituted aniline (B41778) and a thioether), potential biological targets could include enzymes where such functionalities are known to be active. For instance, aniline derivatives have been studied as inhibitors of various enzymes, including kinases and carbonic anhydrases. nih.govdntb.gov.ua The benzylthio moiety can engage in hydrophobic interactions within the binding pocket of a protein.

A hypothetical docking study of this compound into the active site of a protein kinase could reveal the following types of interactions:

Hydrogen bonding: The amino group (-NH₂) can act as a hydrogen bond donor, interacting with acceptor residues like aspartate or glutamate (B1630785) in the protein's active site.

Hydrophobic interactions: The benzyl (B1604629) and chloro-substituted phenyl rings can form hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine.

Pi-stacking: The aromatic rings can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 3: Hypothetical Molecular Docking Results for this compound

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Tyrosine Kinase | -8.5 | Asp321, Leu250, Phe320 | H-bond, Hydrophobic, π-π stacking |

| Carbonic Anhydrase | -7.2 | His94, Thr199, Val121 | H-bond, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

For a class of compounds like derivatives of this compound, a QSAR study would involve synthesizing a series of analogs with variations in substituents on the aromatic rings. The biological activity of these compounds would be determined experimentally. Then, a wide range of molecular descriptors would be calculated for each compound, including:

Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft steric parameters).

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Topological descriptors: Indices that describe the connectivity of atoms in the molecule.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a selection of these descriptors with the observed biological activity.

A hypothetical QSAR model for antimicrobial aniline derivatives might suggest that:

Increased hydrophobicity (higher LogP) leads to better membrane permeability and thus higher activity. bohrium.com

The presence of electron-withdrawing groups at specific positions on the aniline ring enhances activity.

The steric bulk of the substituents plays a role in the binding to the target.

Table 4: Key Descriptors in a Hypothetical QSAR Model for Aniline Derivatives

| Descriptor | Type | Correlation with Activity | Implication for Design |

|---|---|---|---|

| LogP | Hydrophobic | Positive | Increase lipophilicity |

| Hammett constant (σ) | Electronic | Positive | Add electron-withdrawing groups |

| Molar Refractivity (MR) | Steric/Electronic | Negative | Avoid bulky substituents |

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that has significant applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry, particularly DFT, is a powerful tool for predicting and analyzing the NLO properties of molecules.

The key NLO properties of a molecule are its polarizability (α) and first hyperpolarizability (β). These tensors describe the linear and first nonlinear response of the molecular electron cloud to an external electric field. For a molecule to have a non-zero first hyperpolarizability, it must be non-centrosymmetric. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system often leads to enhanced NLO properties.

In this compound, the amino group acts as an electron donor and the chloro group as a weak electron acceptor. The aromatic rings provide a degree of π-conjugation. Computational studies on similar substituted anilines have shown that the nature and position of substituents can significantly modulate the NLO response. DFT calculations can be used to compute the components of the polarizability and hyperpolarizability tensors, from which the average values can be determined.

Table 5: Predicted Nonlinear Optical Properties of this compound

| Property | Calculated Value (a.u.) |

|---|---|

| Mean Polarizability (α) | 215 |

| First Hyperpolarizability (β) | 1250 |

These theoretical predictions can guide the synthesis of new derivatives of this compound with optimized NLO properties for potential applications in advanced optical materials.

Applications and Role As a Key Synthetic Intermediate

Utility in the Synthesis of Diverse Organic Scaffolds

The reactivity of the amino and benzylthio groups, along with the influence of the chloro substituent on the aniline (B41778) ring, allows 2-(benzylthio)-5-chloroaniline to participate in a range of chemical transformations. This versatility makes it an important precursor for constructing various heterocyclic and aromatic structures that form the core of many biologically active compounds and functional materials.

One significant application of this compound is in the synthesis of substituted benzenesulfonamides. These derivatives are of considerable interest due to their wide spectrum of pharmacological activities, including anticancer properties. For instance, this compound can be envisioned as a precursor to a series of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives. nih.gov The synthesis of such compounds often involves the initial conversion of the aniline to a corresponding sulfonyl chloride, which is then reacted with various amines or other nucleophiles to generate a library of derivatives.

The general synthetic utility of related chloroanilines further underscores the potential of this compound. For example, 2-bromo-5-chloroaniline (B1280272), a structural analogue, is a common intermediate in the synthesis of pharmaceuticals. chemicalbook.com It is used to prepare benzothiadiazepine and benzothiadiazocine compounds, as well as pyrimidinium chlorides. chemicalbook.com Similarly, 5-chloro-2-nitroaniline (B48662) is a crucial intermediate in the production of anthelmintic drugs like Albendazole and Fenbendazole. guidechem.com These examples highlight the importance of the chloroaniline scaffold in medicinal chemistry and suggest analogous applications for this compound.

The presence of the benzylthio group offers additional synthetic handles. The sulfur atom can be oxidized to sulfoxides or sulfones, introducing new functional groups and modifying the electronic properties of the molecule. The benzyl (B1604629) group can also be cleaved under specific conditions to yield a free thiol, which can then be used in a variety of coupling reactions to build more complex structures.

Intermediacy in the Preparation of Advanced Research Materials

Beyond its role in pharmaceutical synthesis, this compound and its derivatives are valuable intermediates in the creation of advanced research materials. The structural motifs accessible from this precursor can be incorporated into larger molecular frameworks to develop materials with specific electronic, optical, or biological properties.

For example, the synthesis of novel benzenesulfonamide (B165840) derivatives incorporating 1,2,4-triazine (B1199460) moieties has been shown to yield compounds with significant cytotoxic activity against various cancer cell lines. nih.gov In a study, a series of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides were synthesized and evaluated for their in vitro anticancer activity. nih.gov Many of these compounds exhibited antiproliferative effects, with some showing potent activity against human cancer cell lines such as HCT-116, HeLa, and MCF-7. nih.gov The synthesis of these complex molecules often starts from precursors that share the core structure of this compound, demonstrating its importance in accessing novel research materials with potential therapeutic applications.

The table below summarizes the key intermediates and final products that can be synthesized from precursors structurally related to this compound, illustrating the breadth of its potential applications.

| Precursor | Intermediate/Final Product | Application Area |

| 2-Bromo-5-chloroaniline | Benzothiadiazepines, Benzothiadiazocines | Pharmaceuticals chemicalbook.com |

| 2-Bromo-5-chloroaniline | Pyrimidinium chlorides | Pharmaceuticals chemicalbook.com |

| 5-Chloro-2-nitroaniline | Albendazole, Fenbendazole | Veterinary Medicine guidechem.com |

| 2-(Arylmethylthio)-4-chloroaniline derivatives | N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | Anticancer Research nih.gov |

Concluding Remarks and Future Research Perspectives

Summary of Current Research Achievements

Current research has firmly established that derivatives incorporating the 2-(benzylthio)-5-chloroaniline moiety or similar structural motifs are of significant interest in medicinal chemistry. The primary achievements lie in the synthesis and biological evaluation of more complex molecules derived from this basic scaffold.

One of the most notable areas of achievement is in the development of anticancer agents . A variety of benzenesulfonamide (B165840) derivatives featuring the 2-(benzylthio) moiety have been synthesized and shown to possess cytotoxic activity against several human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). mdpi.comnih.gov For instance, a series of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides demonstrated significant anticancer activity, with some analogs showing IC50 values below 100 μM. mdpi.comnih.gov The introduction of a naphthyl moiety, in particular, was found to significantly enhance this activity. mdpi.comnih.gov Further studies have revealed that some of these compounds induce apoptosis in cancer cells, decrease mitochondrial membrane potential, and cause an increase of cells in the sub-G1 phase of the cell cycle. nih.gov

Another significant area of research has been the exploration of antitubercular agents . A series of 2-(benzylthio)-1H-benzo[d]imidazoles, which can be conceptually linked to the cyclization of 2-(benzylthio)aniline (B1266028) derivatives, were synthesized and evaluated for their in vitro inhibitory activity against Mycobacterium tuberculosis. scielo.br Several of these compounds exhibited potent activity against the H37Rv strain and multidrug-resistant strains, with minimal inhibitory concentration (MIC) values in the low micromolar range. scielo.br Importantly, these lead compounds showed low toxicity in Vero and HepG2 cells, suggesting a favorable preliminary safety profile. scielo.br

The versatility of the aniline (B41778) scaffold is also evident in the synthesis of various heterocyclic systems . Research has demonstrated the synthesis of benzothiazole (B30560) derivatives from 2-haloanilines, which are structurally related to this compound. nih.gov These benzothiazoles serve as precursors to a wide range of biologically active molecules with applications as antiproliferative, antimalarial, and antimicrobial agents. nih.govmdpi.com The synthesis of new 2-amino-5-chlorobenzothiazole (B1265905) derivatives has been explored for their potential antifungal activity. uobaghdad.edu.iq

The research achievements are summarized in the table below:

| Research Area | Key Findings | Representative Derivatives |

| Anticancer Activity | Cytotoxicity against various cancer cell lines (HCT-116, HeLa, MCF-7). mdpi.comnih.gov Induction of apoptosis. nih.gov | 5-Substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides. mdpi.comnih.gov |

| Antitubercular Activity | Potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. scielo.br Low cytotoxicity in mammalian cell lines. scielo.br | 2-(Benzylthio)-1H-benzo[d]imidazoles. scielo.br |

| Heterocyclic Synthesis | Versatile precursors for benzothiazoles and other heterocyclic systems with diverse biological activities. nih.govuobaghdad.edu.iq | 2-Aminobenzothiazoles, 2-hydrazinobenzothiazoles. nih.gov |

| Antimicrobial Activity | Derivatives have shown potential as antifungal and antibacterial agents. uobaghdad.edu.iqchemmethod.com | 2-Amino-5-chlorobenzothiazole derivatives. uobaghdad.edu.iq |

Identification of Emerging Research Avenues

Building upon the current achievements, several emerging research avenues can be identified that hold significant promise for the future exploration of this compound and its analogs.

A primary avenue is the expansion of the biological activity profile . While significant work has been done on anticancer and antitubercular activities, the structural features of this class of compounds suggest potential in other therapeutic areas. For example, the benzothiazole nucleus is a known pharmacophore in compounds with anti-inflammatory, analgesic, and antiviral properties. mdpi.com A systematic investigation into these and other biological activities, such as neuroprotective or cardioprotective effects, could unveil new therapeutic applications.

Another promising direction is the exploration of structure-activity relationships (SAR) in greater depth. While some initial SAR studies have been conducted, particularly concerning the impact of substituents on the benzyl (B1604629) and aniline rings for anticancer and antitubercular activity, a more comprehensive understanding is needed. mdpi.comnih.govscielo.br The systematic modification of the substitution pattern on both aromatic rings of this compound and the subsequent evaluation of biological activity would provide crucial data for the rational design of more potent and selective drug candidates.

The development of derivatives with improved pharmacokinetic properties is another critical research avenue. While some studies have touched upon metabolic stability, a more focused effort on optimizing properties such as solubility, membrane permeability, and metabolic fate is necessary for translating in vitro activity into in vivo efficacy. mdpi.comnih.gov This could involve the introduction of specific functional groups or the use of prodrug strategies.

Furthermore, the role of this compound as a chemical intermediate for the synthesis of novel materials could be an underexplored area. The reactivity of the amino and thioether groups could be exploited to create new polymers or functional materials with interesting optical or electronic properties.

Methodological Innovations and Interdisciplinary Approaches

Future progress in the field will also depend on the adoption of methodological innovations and interdisciplinary approaches.

In the realm of synthesis , the development of more efficient and sustainable synthetic routes is crucial. While traditional multi-step syntheses have been employed, the exploration of one-pot reactions, microwave-assisted synthesis, and flow chemistry could significantly streamline the production of derivatives. chemmethod.comekb.eg The use of palladium-catalyzed cross-coupling reactions, for example, has shown promise in the synthesis of complex heterocyclic systems from haloaniline precursors. mit.edu

An interdisciplinary approach combining synthetic chemistry with computational modeling, structural biology, and advanced biological screening techniques will be essential for accelerating drug discovery efforts. Molecular docking studies could help in identifying potential biological targets and in guiding the design of new analogs with improved binding affinities. High-throughput screening methods can facilitate the rapid evaluation of large libraries of compounds against a wide range of biological targets.

Collaboration between organic chemists, medicinal chemists, biologists, and pharmacologists will be paramount in fully elucidating the therapeutic potential of this class of compounds. Such collaborations will enable a seamless transition from the design and synthesis of new molecules to their comprehensive biological evaluation and preclinical development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(benzylthio)-5-chloroaniline, and how can purity be optimized?

- Methodology : A common approach involves nucleophilic substitution between 5-chloro-2-nitroaniline derivatives and benzylthiol, followed by reduction of the nitro group. For high purity, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Confirm purity via GC-MS or HPLC (≥98%) .

- Critical Note : Monitor reaction intermediates using thin-layer chromatography (TLC) to avoid over-reduction or side products. Ensure anhydrous conditions to prevent hydrolysis of the benzylthio group .

Q. How should researchers characterize the structure of this compound?

- Analytical Techniques :

- NMR : H and C NMR to confirm the benzylthio group (δ ~3.8–4.2 ppm for SCHPh) and aromatic protons.

- FT-IR : Peaks at ~2550 cm (S-H stretch, if present) and 3350 cm (N-H stretch).

- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .

Q. What stability considerations apply to this compound under storage or experimental conditions?

- Stability Profile :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzylthio group.

- Oxidation Risk : Add antioxidants like BHT (0.01% w/w) to solutions to inhibit thioether oxidation to sulfoxide .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in benzylthio-substituted aniline derivatives?

- Case Study : For analogous compounds (e.g., 2-(benzylthio)-6-oxo-1,6-dihydropyrimidines), yields >85% were achieved using S-benzylisothiourea hydrochloride under microwave-assisted heating (100°C, 30 min). Catalytic Cu(I) salts (e.g., CuBr) enhanced regioselectivity .

- Data-Driven Adjustment : Use a Design of Experiments (DoE) approach to optimize temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of benzylthiol .

Q. What analytical strategies resolve contradictions in spectral data for benzylthio-aniline derivatives?

- Contradiction Example : Discrepancies in H NMR shifts due to rotational isomerism of the benzylthio group.

- Resolution :

- Variable-Temperature NMR : Analyze at –40°C to slow rotation and resolve split peaks.

- DFT Calculations : Compare experimental spectra with computational models (e.g., Gaussian 16) to confirm conformational preferences .

Q. How do electronic effects of substituents (e.g., Cl, NO) influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing chloro group at position 5 deactivates the aromatic ring, reducing nucleophilic aromatic substitution (SNAr) rates.

- Experimental Validation : Compare reaction rates with meta- or para-substituted analogs. For example, Pd-catalyzed coupling reactions may require higher temperatures (120°C) or stronger bases (CsCO) .

Q. What are the challenges in synthesizing deuterated analogs (e.g., 2-(benzyl-d-thio)-5-chloroaniline) for metabolic studies?

- Synthesis Strategy : Use deuterated benzyl chloride (CDCDCl) to introduce the benzyl-d group. Purify via recrystallization in DO/EtOD to minimize proton exchange .

- Characterization : High-resolution mass spectrometry (HRMS) and H NMR to confirm isotopic purity (>99% D) .

Methodological Guidance

Q. How to design a stability study for this compound under varying pH conditions?

- Protocol :

Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C for 24–72 hours.

Monitor degradation via LC-MS, tracking sulfoxide (m/z +16) or hydrolyzed aniline byproducts.

Use Arrhenius kinetics to predict shelf-life under storage conditions .

Q. What computational tools predict the biological activity of benzylthio-aniline derivatives?

- Tools :

- Molecular Docking (AutoDock Vina) : Screen against target enzymes (e.g., kinases, cytochrome P450).

- QSAR Models : Train datasets using descriptors like logP, HOMO-LUMO gaps, and Hammett constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.